2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Description
The compound “2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. It is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of significant interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[1,5-d][1,2,4]triazin ring system substituted with a 4-bromophenyl group and a N-[3-(propan-2-yl)phenyl]acetamide group .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of new heterocycles incorporating antipyrine moiety has been investigated, highlighting its potential application in developing antimicrobial agents. The study utilized a key intermediate for the synthesis of various heterocyclic compounds and evaluated their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Derivative Synthesis and Structural Analysis
- Research on the unexpected synthesis of novel 2-pyrone derivatives, including detailed crystal structures, Hirshfeld surface analysis, and computational studies, has been documented. This work underscores the compound's utility in synthesizing new compounds with potential biological activity (Sebhaoui, El Bakri, Lai, Karthikeyan, Anouar, Mague, & Essassi, 2020).
Anticancer and Antimicrobial Properties
- The synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been explored, with some compounds showing promising anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Coordination Complexes and Antioxidant Activity
- A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, exploring the effect of hydrogen bonding on the self-assembly process and evaluating their antioxidant activity, showcases the multifunctional potential of compounds based on the chemical structure (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O2/c1-14(2)16-4-3-5-18(10-16)25-21(29)12-27-22(30)20-11-19(26-28(20)13-24-27)15-6-8-17(23)9-7-15/h3-10,13-14,19-20,26H,11-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUBOLQXIDDODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide |
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